molecular formula C28H28FN3O4S B11088626 2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11088626
M. Wt: 521.6 g/mol
InChI Key: UPISSAVYIRAFSW-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorophenyl, methoxybenzyl, and propoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the reaction of 4-fluoroaniline with 4-methoxybenzyl chloride to form an intermediate. This intermediate is then reacted with thiourea to form the imidazolidinone core.

    Acylation: The imidazolidinone core is then acylated using 4-propoxybenzoyl chloride in the presence of a base such as triethylamine.

    Final Assembly: The final step involves the coupling of the acylated imidazolidinone with 2-bromoacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone core, potentially converting them to alcohols.

    Substitution: The fluorophenyl and propoxyphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules. It could be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its mechanism of action and therapeutic potential is ongoing.

Industry

Industrially, the compound could be used in the development of new drugs, agrochemicals, or specialty chemicals. Its unique properties may also make it suitable for use in advanced materials or nanotechnology.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide stands out due to the presence of the propoxyphenyl group, which may enhance its lipophilicity and membrane permeability. This could result in improved bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C28H28FN3O4S

Molecular Weight

521.6 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C28H28FN3O4S/c1-3-16-36-24-14-8-21(9-15-24)30-26(33)17-25-27(34)32(22-10-6-20(29)7-11-22)28(37)31(25)18-19-4-12-23(35-2)13-5-19/h4-15,25H,3,16-18H2,1-2H3,(H,30,33)

InChI Key

UPISSAVYIRAFSW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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